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Compound of Interest

Compound Name: Methamidophos sulfoxide

Cat. No.: B15435461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methamidophos, an organophosphate insecticide, has been the subject of extensive

toxicological and environmental research. Its potential metabolic activation and degradation

pathways are crucial for understanding its mechanism of action and environmental fate. One of

the proposed, albeit debated, reactive intermediates is Methamidophos Sulfoxide. This

technical guide provides a comprehensive overview of the in silico prediction of the stability and

reactivity of Methamidophos Sulfoxide, summarizing the available data, outlining relevant

experimental protocols, and visualizing key pathways and workflows. While direct experimental

data on Methamidophos Sulfoxide is scarce, this guide consolidates related information to

provide a predictive framework.

Data Presentation: Predicted Physicochemical
Properties and Stability
Due to the limited direct experimental data on Methamidophos Sulfoxide, in silico prediction

methods are invaluable for estimating its properties. The following table summarizes the

predicted physicochemical properties and stability parameters, derived from computational

models and extrapolated from studies on related organophosphate compounds.
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Property
Predicted
Value/Characteristic

Method of
Prediction/Reference

Molecular Formula C₂H₈NO₃PS -

Molecular Weight 157.12 g/mol -

LogP < -0.8
Predicted based on increased

polarity from sulfoxidation

Water Solubility High
Predicted based on increased

polarity

Half-life (t½) in aqueous

solution (pH 7.4, 37°C)

Predicted to be short (minutes

to hours)

Extrapolated from the

instability of N-

hydroxymethamidophos[1][2]

Primary Degradation Pathway
Hydrolysis of P-S and P-N

bonds

Based on known degradation

of Methamidophos[3][4][5][6]

Key Degradation Products

O,S-dimethyl

phosphorothioate, Phosphoric

Acid

Based on known degradation

of Methamidophos[3][4][5][6]

Experimental Protocols
While specific protocols for the synthesis and analysis of Methamidophos Sulfoxide are not

readily available in the literature, the following methodologies for related compounds and

general approaches are highly relevant.

Protocol 1: Synthesis of N-hydroxymethamidophos (as a
proxy for oxidized Methamidophos)
This protocol is adapted from the synthesis of a potential oxidative metabolite of

Methamidophos and can serve as a starting point for the synthesis of related oxidized species.

[1][2]

Materials:

O,S-Dimethylphosphorochloridothioate (MeO(MeS)P(O)Cl)
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N,O-Bis(trimethylsilyl)hydroxylamine (Me₃SiNHOSiMe₃)

Anhydrous solvents (e.g., dichloromethane)

Silica gel for chromatography

Procedure:

Coupling Reaction: React O,S-Dimethylphosphorochloridothioate with N,O-

Bis(trimethylsilyl)hydroxylamine in an anhydrous solvent at a controlled temperature (e.g.,

0°C to room temperature). The reaction involves the coupling of the phosphoryl chloride with

the silylated hydroxylamine.

Desilylation: The resulting silylated intermediate is then desilylated, typically by treatment

with a mild acid or alcohol (e.g., methanol), to yield the N-hydroxymethamidophos.

Purification: The crude product is purified using column chromatography on silica gel to

isolate the target compound.

Characterization: The structure of the synthesized compound should be confirmed using

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Protocol 2: In Vitro Metabolism Study for Metabolite
Identification
This protocol outlines a general workflow for identifying metabolites of a parent compound,

such as Methamidophos, which could be adapted to search for Methamidophos Sulfoxide.[7]

[8]

Materials:

Human liver S9 fraction (or other relevant metabolically active tissue fractions)

NADPH regenerating system

Methamidophos (parent compound)
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Phosphate buffer (pH 7.4)

Acetonitrile (for quenching and extraction)

LC-HRMS system

Procedure:

Incubation: Incubate Methamidophos with the human liver S9 fraction in the presence of an

NADPH regenerating system at 37°C. The reaction is initiated by the addition of the parent

compound.

Time-course Sampling: Collect aliquots of the incubation mixture at various time points (e.g.,

0, 15, 30, 60, 120 minutes).

Quenching and Extraction: Stop the metabolic reaction by adding a cold organic solvent like

acetonitrile. Centrifuge the samples to precipitate proteins.

LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer

coupled with liquid chromatography to separate and detect potential metabolites.

Data Analysis: Process the data using metabolite identification software to look for masses

corresponding to potential modifications of the parent compound, such as oxidation (addition

of an oxygen atom to form the sulfoxide).

Protocol 3: Analytical Method for Methamidophos and
its Degradation Products
This protocol describes a general method for the analysis of Methamidophos and can be

adapted to include the detection of its potential metabolites.

Instrumentation:

Gas Chromatograph (GC) with a Flame Photometric Detector (FPD) or a Mass Spectrometer

(MS) detector.

Liquid Chromatograph (LC) with a Tandem Mass Spectrometer (MS/MS).
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Sample Preparation (e.g., for environmental or biological samples):

Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, ethyl

acetate).

Clean-up: Use Solid Phase Extraction (SPE) to remove interfering matrix components.

Concentration: Concentrate the extract to a smaller volume before analysis.

Chromatographic Conditions (Example for GC-MS):

Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms).

Injector Temperature: 250°C.

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher

temperature (e.g., 280°C) to elute the analytes.

MS Detection: Operate in either full scan mode for identification or selected ion monitoring

(SIM) mode for quantification.

Mandatory Visualization
Diagram 1: Predicted Oxidative Metabolism of
Methamidophos
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Caption: Predicted oxidative metabolism pathway of Methamidophos leading to a hypothesized

sulfoxide intermediate.

Diagram 2: Experimental Workflow for In Silico
Prediction and Experimental Verification
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Caption: Workflow for combining in silico prediction with experimental verification for metabolite

studies.

Diagram 3: Logical Relationship of Factors Influencing
Methamidophos Sulfoxide Stability
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Methamidophos Sulfoxide Stability
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Caption: Factors predicted to influence the stability of Methamidophos Sulfoxide.

Conclusion
The in silico prediction of the stability and reactivity of Methamidophos Sulfoxide is a

challenging yet critical area of research. While direct experimental evidence remains elusive,

computational modeling and extrapolation from related compounds suggest that it is likely an

unstable intermediate that rapidly degrades. The experimental protocols and workflows outlined

in this guide provide a framework for future research to synthesize, identify, and characterize

this putative metabolite. The provided visualizations offer a clear understanding of the predicted

pathways and logical relationships governing its behavior. Further research combining in silico

and experimental approaches is necessary to definitively elucidate the role of Methamidophos
Sulfoxide in the toxicology and environmental fate of Methamidophos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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